molecular formula C24H26N6O4S B2448780 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1113106-98-1

3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B2448780
CAS No.: 1113106-98-1
M. Wt: 494.57
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Description

3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a piperidine ring, and a thieno[3,2-c]pyridine core

Properties

IUPAC Name

3-[1-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)12-13-29-22(33)16-8-4-6-10-18(16)30-23(29)27-28-24(30)35-14-21(32)26-17-9-5-7-11-19(17)34-3/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPXBMAKVCKTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like organoboron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a member of the triazoloquinazoline class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazoloquinazoline core , known for its potential in various biological applications.
  • Functional groups that enhance its interaction with biological targets.

Antihistaminic Activity

Research has indicated that derivatives of triazoloquinazoline compounds exhibit significant H1-antihistaminic activity . For instance, similar compounds have shown protective effects against histamine-induced bronchospasm in animal models. The most active derivatives demonstrated efficacy comparable to established antihistamines while exhibiting lower sedation levels .

Anticancer Activity

Compounds within the triazole framework have been evaluated for their anticancer properties. Studies have shown that certain triazoloquinazoline derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and showed activity against breast cancer cell lines with IC50 values of 27.3 μM .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Histamine Receptors : By blocking H1 receptors, the compound can mitigate allergic responses.
  • Induction of Apoptosis in Cancer Cells : Triazoloquinazolines may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Study 1: Antihistaminic Effects

A series of triazoloquinazoline derivatives were tested in vivo on guinea pigs. The results indicated that these compounds protected against histamine-induced bronchospasm significantly more than the reference drug chlorpheniramine maleate .

Study 2: Anticancer Screening

In a study evaluating various derivatives against cancer cell lines, one compound exhibited potent activity against HCT-116 cells with an IC50 of 6.2 μM. Another derivative showed promising results against breast cancer cells with IC50 values below 30 μM, indicating potential for further development as anticancer agents .

Data Tables

Activity Type Cell Line IC50 Value (μM) Reference Compound
AnticancerHCT-116 (Colon Carcinoma)6.2Cisplatin
AnticancerT47D (Breast Cancer)27.3Doxorubicin
AntihistaminicGuinea Pig Model-Chlorpheniramine Maleate

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazoloquinazoline core followed by functionalization with sulfanyl and carbamoyl groups. Key steps include:

  • Cyclization : Formation of the triazolo[4,3-a]quinazoline scaffold via hydrazine derivatives and carbon disulfide under basic conditions .
  • Thioether linkage : Introduction of the sulfanyl group using thiourea or thiol reagents.
  • Carbamoylation : Reaction with 2-methoxyphenyl carbamoyl chloride to install the terminal moiety.

Q. Optimization parameters :

  • Temperature : Controlled heating (80–120°C) for cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carbamoylation steps .
  • Catalysts : Use of triethylamine or HBTU for amide bond formation .

Analytical validation : Reaction progress is monitored via TLC and HPLC, with final purity assessed by NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the triazoloquinazoline core (δ 7.2–8.5 ppm for aromatic protons) and sulfanyl group (δ 3.1–3.5 ppm for -SCH2-) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~550) .
  • IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) and amide bonds (1540–1640 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from overlapping signals (e.g., aromatic protons in triazoloquinazoline vs. methoxyphenyl groups). Strategies include:

  • 2D NMR : HSQC and HMBC correlate protons with carbons, resolving ambiguities in fused ring systems .
  • Deuterium exchange : Identifies labile protons (e.g., -NH in carbamoyl groups) .
  • Computational modeling : DFT-based chemical shift predictions validate experimental NMR assignments .

Example : A 2023 study resolved conflicting NOE signals by comparing experimental data with simulated spectra from Gaussian09 .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 minutes vs. 12 hours conventional) .
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts, improving crude yield by 15–20% .

Q. How do functional groups influence biological activity, and how can discrepancies in activity data be reconciled?

  • Key groups :
    • Triazoloquinazoline core : Binds ATP pockets in kinases (e.g., EGFR) .
    • Sulfanyl group : Enhances solubility and mediates redox interactions .
    • 2-Methoxyphenyl carbamoyl : Modulates lipophilicity and target selectivity .

Q. Addressing discrepancies :

  • Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC50 values. Standardize protocols using CLSI guidelines .
  • Metabolic stability : Liver microsome assays (e.g., human vs. murine) explain species-specific activity drops .

Q. What methodologies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Confirms compound binding to kinases by measuring protein thermal stability shifts .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD) for purified targets (e.g., EGFR KD ~120 nM) .
  • RNAi knockdown : Correlates target gene silencing with activity loss to confirm mechanism .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Formulation : Use co-solvents (PEG 400/Cremophor EL) or liposomal encapsulation .
  • Prodrug design : Introduce phosphate esters at the sulfanyl group to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve bioavailability by 30–40% in rodent models .

Q. What computational tools predict off-target interactions?

  • Molecular docking (AutoDock Vina) : Screens against kinase databases (e.g., KLIFS) to identify potential off-targets (e.g., ABL1, JAK2) .
  • QSAR models : Predict ADMET properties using descriptors like logP and polar surface area .
  • Phylogenetic analysis : Prioritizes kinases with conserved ATP-binding pockets .

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